![molecular formula C19H15N3O3S2 B2775203 2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-88-7](/img/structure/B2775203.png)
2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Scientific Research Applications
- Pyrido[2,3-d]pyrimidin-5-one derivatives exhibit antiproliferative effects. These compounds have been investigated for their potential as anticancer agents, inhibiting cell growth and proliferation .
- Notably, the compound API-1 shows promise as an antiproliferative agent .
- Derivatives of pyrido[2,3-d]pyrimidin-7-one have been found to inhibit protein tyrosine kinases. For instance, TKI-28 demonstrates kinase inhibition activity .
- Additionally, compound CDK-4 , containing a pyrido[2,3-d]pyrimidin-7-one ring system, acts as a cyclin-dependent kinase inhibitor .
- 4-Aminopyrido[2,3-d]pyrimidin-5-one derivatives have been identified as PI3K inhibitors . These compounds may play a role in modulating cellular signaling pathways.
- Certain pyrido[2,3-d]pyrimidines exhibit antimicrobial activity . Their potential as antibacterial or antifungal agents warrants further exploration.
- Some pyrido[2,3-d]pyrimidin-5-one derivatives possess anti-inflammatory and analgesic properties . These compounds could contribute to pain management and inflammation control.
- Pyrido[2,3-d]pyrimidines have been associated with hypotensive effects, potentially impacting blood pressure regulation .
- Additionally, certain derivatives exhibit antihistamine properties , which could be relevant in allergic reactions.
Antiproliferative Activity
Inhibition of Protein Kinases
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Hypotensive and Antihistamine Properties
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18-17-16(10-11-26-17)20-19(21(18)14-4-2-1-3-5-14)27-12-13-6-8-15(9-7-13)22(24)25/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHAALQQTNTGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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